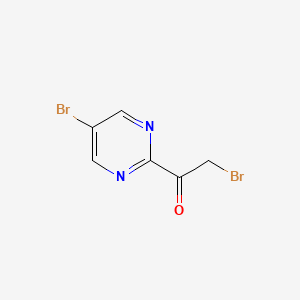
2-Bromo-1-(5-bromopyrimidin-2-YL)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone is an organic compound with the molecular formula C6H4Br2N2O. It is a brominated derivative of pyrimidine and is used in various chemical and pharmaceutical applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone can be synthesized using Friedel-Crafts acylation. The process involves the reaction of 3-bromopyrimidine with acetyl chloride in the presence of anhydrous aluminum chloride as a catalyst. The reaction is carried out under controlled temperature and time conditions until no more hydrogen chloride gas is evolved .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the product is purified using standard techniques such as recrystallization and distillation .
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation and reduction can lead to different functionalized derivatives .
Applications De Recherche Scientifique
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and intermediates .
Mécanisme D'action
The mechanism of action of 2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with nucleophilic sites on enzymes or other biomolecules. This interaction can inhibit enzyme activity or alter biochemical pathways, making it useful in various research applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(5-Bromo-2-pyrimidinyl)ethanone
- 1-(5-Bromopyridin-2-yl)ethanone
- 1-(5-Bromopyrimidin-2-yl)ethan-1-ol
Uniqueness
2-Bromo-1-(5-bromopyrimidin-2-yl)ethanone is unique due to its dual bromination, which enhances its reactivity and makes it a versatile intermediate in organic synthesis. Its structure allows for various chemical modifications, making it valuable in the development of new compounds with potential biological activity .
Propriétés
Formule moléculaire |
C6H4Br2N2O |
|---|---|
Poids moléculaire |
279.92 g/mol |
Nom IUPAC |
2-bromo-1-(5-bromopyrimidin-2-yl)ethanone |
InChI |
InChI=1S/C6H4Br2N2O/c7-1-5(11)6-9-2-4(8)3-10-6/h2-3H,1H2 |
Clé InChI |
KZOBEPFGGPQPON-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC(=N1)C(=O)CBr)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


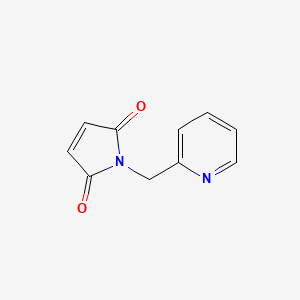

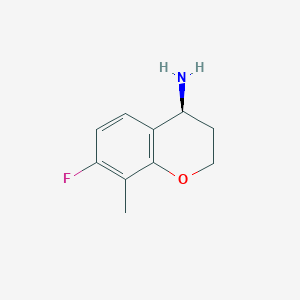
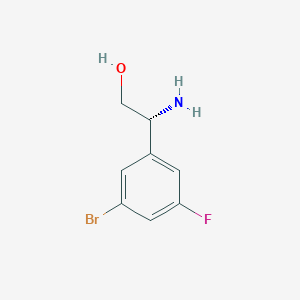
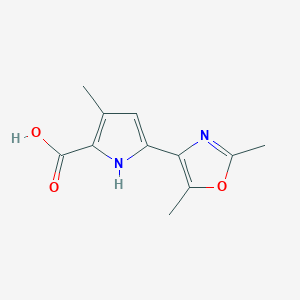
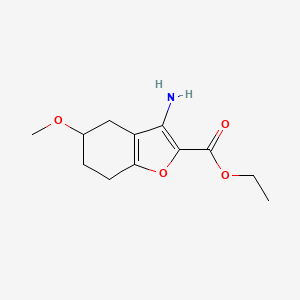


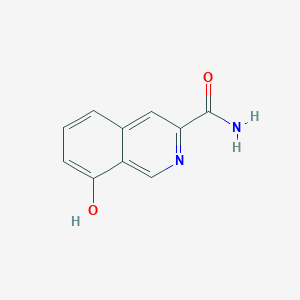
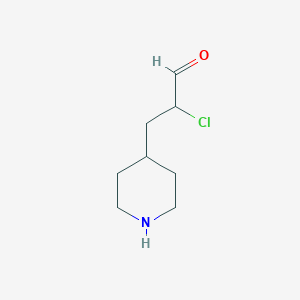
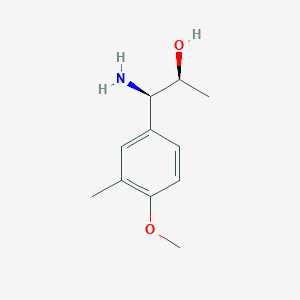
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
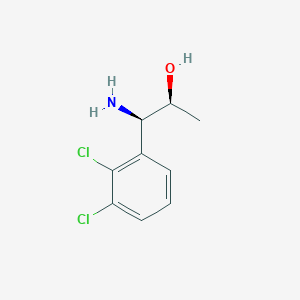
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
